2-methyl-3-(1-methyl-1H-indol-3-yl)-1-oxo-N-[(pyridin-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
Description
2-methyl-3-(1-methyl-1H-indol-3-yl)-1-oxo-N-[(pyridin-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a complex organic compound that belongs to the class of dihydroisoquinoline derivatives This compound is characterized by the presence of multiple functional groups, including an indole ring, a pyridine ring, and a carboxamide group
Properties
IUPAC Name |
2-methyl-3-(1-methylindol-3-yl)-1-oxo-N-(pyridin-2-ylmethyl)-3,4-dihydroisoquinoline-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O2/c1-29-16-21(18-10-5-6-13-22(18)29)24-23(25(31)28-15-17-9-7-8-14-27-17)19-11-3-4-12-20(19)26(32)30(24)2/h3-14,16,23-24H,15H2,1-2H3,(H,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCULDDRFBLZPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3C(C4=CC=CC=C4C(=O)N3C)C(=O)NCC5=CC=CC=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-methyl-3-(1-methyl-1H-indol-3-yl)-1-oxo-N-[(pyridin-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide involves several steps. One common synthetic route includes the condensation of 1-methylindole-3-carbaldehyde with 2-methyl-3,4-dihydroisoquinoline-1-one in the presence of a suitable catalyst. The resulting intermediate is then reacted with pyridine-2-carboxylic acid to form the final product. The reaction conditions typically involve the use of organic solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and pyridine rings, using reagents like alkyl halides or acyl chlorides.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Scientific Research Applications
2-methyl-3-(1-methyl-1H-indol-3-yl)-1-oxo-N-[(pyridin-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent due to its ability to inhibit tubulin polymerization, which is crucial for cell division.
Biological Studies: It is used in biological assays to study its effects on cellular processes and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-methyl-3-(1-methyl-1H-indol-3-yl)-1-oxo-N-[(pyridin-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide involves its interaction with tubulin, a protein that is essential for the formation of microtubules. By binding to tubulin, the compound inhibits its polymerization, leading to the disruption of microtubule dynamics. This results in cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar compounds include other dihydroisoquinoline derivatives and indole-based molecules. For example:
N-(1-methyl-1H-indol-3-yl)methyl-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide: This compound also inhibits tubulin polymerization but has different substituents on the indole and acetamide groups.
2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide: This compound has antioxidant properties and is structurally similar due to the presence of the indole ring.
The uniqueness of 2-methyl-3-(1-methyl-1H-indol-3-yl)-1-oxo-N-[(pyridin-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
The compound 2-methyl-3-(1-methyl-1H-indol-3-yl)-1-oxo-N-[(pyridin-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a complex organic molecule with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research data and case studies.
Chemical Structure and Properties
The compound features a tetrahydroisoquinoline core, which is known for its diverse biological activities. The presence of an indole moiety and a pyridine substituent enhances its potential as a therapeutic agent. The molecular formula is , with a molecular weight of approximately 350.42 g/mol.
Structural Formula
Research indicates that this compound may interact with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : It shows potential as an antagonist or agonist for specific GPCRs involved in inflammation and immune responses .
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, contributing to its therapeutic effects .
Pharmacological Effects
- Anti-inflammatory Activity : Studies have demonstrated that the compound can modulate inflammatory responses through the inhibition of pro-inflammatory cytokines and chemokines.
- Antioxidant Properties : The presence of the indole structure suggests potential antioxidant effects, which could protect against oxidative stress-related damage .
- Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.
Case Study 1: Anti-inflammatory Properties
In a study published in Frontiers in Pharmacology, researchers evaluated the anti-inflammatory effects of the compound in murine models. The results indicated a significant reduction in inflammatory markers following treatment with the compound, suggesting its potential utility in conditions like arthritis and colitis .
Case Study 2: Neuroprotection
Another study investigated the neuroprotective effects of the compound on neuronal cells exposed to oxidative stress. The findings revealed that treatment with this compound resulted in decreased cell death and improved cell viability compared to controls, highlighting its potential application in treating neurodegenerative disorders .
Table of Biological Activities
Q & A
Q. How to validate target engagement in cellular assays despite off-target effects?
- Answer :
- CRISPR Knockout Models : Compare activity in wild-type vs. target gene-KO cell lines to confirm specificity .
- CETSA (Cellular Thermal Shift Assay) : Monitor target protein stabilization upon compound binding using Western blot or MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
